Calculated LogP Advantage of 4-(p-Tolyloxy)quinoline-2-carboxylic acid Over 4-Methoxy and Unsubstituted Analogs
The predicted octanol-water partition coefficient (logP) for 4-(p-tolyloxy)quinoline-2-carboxylic acid is 3.93, as reported by ChemDiv . This value is approximately 2.0 log units higher than that of 4-methoxyquinoline-2-carboxylic acid (logP 1.94) and approximately 1.9 log units higher than unsubstituted quinoline-2-carboxylic acid (logP 2.0) [1]. The increased lipophilicity is attributable to the p-tolyl group, which adds both aromatic surface area and a methyl substituent absent in the comparator analogs.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 3.93 |
| Comparator Or Baseline | 4-Methoxyquinoline-2-carboxylic acid: logP = 1.94; Quinoline-2-carboxylic acid: logP ≈ 2.0 |
| Quantified Difference | ΔlogP ≈ +1.9 to +2.0 (approximately 80–100-fold higher octanol/water partition) |
| Conditions | Predicted values from QSPR models; 4-methoxy value from BOC Sciences; quinoline-2-carboxylic acid value from multiple database sources |
Why This Matters
Higher logP implies enhanced passive membrane permeability and potentially improved oral bioavailability, guiding the selection of this building block for programs requiring blood-brain barrier penetration or cellular uptake.
- [1] AMBINTER. 2-Quinoline carboxylic acid. logP: 1.933. Accessed 2026. View Source
